

Application Notes and Protocols for Ester Analysis in Enology

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Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894

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Topic: Applications of Ester Compounds in Enology with a Focus on Hexyl Acetate

Disclaimer: Initial literature searches for "2-hexyl butanoate" did not yield any results indicating its presence or significance in the context of enology. Therefore, this document focuses on a structurally similar and highly relevant aroma compound, hexyl acetate, as a representative example of the role and analysis of esters in wine. The methodologies and principles described herein are broadly applicable to the study of other volatile esters in wine.

Application Note: Hexyl Acetate in Wine

1. Introduction

Esters are a critical class of volatile compounds that are major contributors to the desirable "fruity" aromas in wine.^[1] These compounds are primarily formed by yeast during alcoholic fermentation.^[2] Hexyl acetate is a significant acetate ester that imparts characteristic notes of sweet perfume, pear, and banana, enhancing the overall aromatic complexity and quality of the wine.^{[1][3]} Its concentration in the final product is influenced by a variety of factors, including the grape variety, yeast strain, fermentation conditions, and the availability of its precursors.^{[2][4]}

2. Role and Significance in Enology

Hexyl acetate is part of the fermentation bouquet, which is the collection of aromas produced by yeast metabolism.^[2] While it is often found in concentrations below its sensory threshold, it

can still play a role in the overall fruit perception of the wine. The presence of C6 compounds like hexan-1-ol, which are derived from grapes, serve as precursors for the formation of hexyl acetate by yeast.[4][5] This makes the final concentration of hexyl acetate dependent on both viticultural and winemaking practices.[5]

3. Factors Influencing Hexyl Acetate Concentration

- **Yeast Strain:** Different strains of *Saccharomyces cerevisiae* and non-*Saccharomyces* yeasts have varying capacities for producing esters.[4] Strains with higher alcohol acetyltransferase (AAT) activity, the enzyme responsible for acetate ester synthesis, will generally produce more hexyl acetate.[2]
- **Precursor Availability:** The concentration of the precursor alcohol, hexanol, in the grape must is a key determinant of hexyl acetate formation.[4][5] Hexanol is a C6 alcohol that can be formed from the breakdown of lipids in grape skins and is associated with "green" or "herbaceous" aromas.[4]
- **Fermentation Conditions:** Temperature, aeration, and the nitrogen content of the must can all influence yeast metabolism and, consequently, the production of esters like hexyl acetate.

Data Presentation

The following table summarizes the sensory properties and typical concentrations of hexyl acetate and other relevant esters in wine.

Compound Name	Aroma Descriptor(s)	Sensory Threshold in Wine (µg/L)	Typical Concentration in White Wine (µg/L)	Typical Concentration in Red Wine (µg/L)
Hexyl Acetate	Sweet, perfume, pear, banana	~400[6]	26.3 - 114.5[7]	12.6 - 63.6[7]
Ethyl Acetate	Nail polish remover, fruity (low conc.)	~12,000[8]	30,000 - 60,000[8]	30,000 - 60,000[8]
Isoamyl Acetate	Banana, pear drop	~30	1,700 - 2,700	Lower than white
Ethyl Hexanoate	Green apple, fruity	~5	4,107 - 5,535	2,985
Ethyl Octanoate	Pineapple, pear, floral	~2	5,107 - 13,767	4,284

Note: Concentrations can vary significantly based on grape variety, winemaking techniques, and aging.

Experimental Protocols

Protocol 1: Quantification of Hexyl Acetate in Wine using HS-SPME-GC-MS

This protocol describes the analysis of volatile compounds in wine, including hexyl acetate, using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

1. Materials and Reagents

- Wine sample
- Sodium chloride (NaCl)

- Internal standard (e.g., 4-methyl-2-pentanol or a deuterated ester standard)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., 100 μ m polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS))
- GC-MS system with a suitable capillary column (e.g., VF-5ms or equivalent)

2. Sample Preparation

- Pipette 5 mL of the wine sample into a 20 mL headspace vial.
- Add a precise amount of internal standard solution to each sample.
- Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
- Immediately seal the vial with the screw cap.

3. HS-SPME Extraction

- Place the vial in the autosampler tray of the GC-MS system.
- Incubate the sample at a controlled temperature (e.g., 30-40°C) for an equilibration time (e.g., 15 minutes) with agitation.[\[9\]](#)
- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-35 minutes) at the same temperature.[\[9\]](#)

4. GC-MS Analysis

- After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.
- The desorbed compounds are separated on the capillary column. A typical oven temperature program starts at 35-40°C, holds for a few minutes, then ramps up to around 240-280°C.[\[9\]](#)
[\[10\]](#)

- The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of m/z 30-350.
- Compound identification is achieved by comparing the mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
- Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

Protocol 2: Sensory Evaluation of Fruity Esters in Wine

This protocol outlines a procedure for the descriptive sensory analysis of wine to evaluate the intensity of fruity aromas contributed by esters.

1. Panelist Selection and Training

- Select a panel of 8-12 assessors who have demonstrated an ability to consistently discriminate and rate the relevant attributes.[\[11\]](#)
- Train the panel using reference standards for key wine aromas, including specific fruity esters like hexyl acetate (pear), isoamyl acetate (banana), and ethyl hexanoate (green apple).

2. Test Environment

- Conduct the evaluation in a sensory analysis laboratory that is quiet, odor-free, and temperature-controlled.[\[11\]](#)
- Use individual booths to prevent interaction between panelists.[\[11\]](#)

3. Sample Preparation and Presentation

- Pour 20-30 mL of each wine sample into standard ISO tasting glasses, coded with random three-digit numbers.[\[2\]](#)
- Present the samples to the panelists in a randomized order to avoid bias.
- Include a control wine and potentially spiked samples to help anchor the panel's ratings.

4. Evaluation Procedure

- Instruct panelists to first evaluate the aroma of the wine by sniffing.[9]
- Panelists should then take a small sip, swirl it in their mouths to ensure it coats all surfaces, and then expectorate.[9][11]
- Provide a scorecard (digital or paper) where panelists can rate the intensity of specific aroma descriptors (e.g., "pear," "banana," "green apple," "overall fruity intensity") on a line scale (e.g., from "not perceived" to "very intense").
- Ensure panelists rinse their mouths with water and wait for a short period (e.g., 2 minutes) between samples to minimize sensory fatigue and carry-over effects.[11]

5. Data Analysis

- Collect the intensity ratings from all panelists.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived aroma intensities between the wine samples.

Visualizations

Biochemical Pathway

Caption: Yeast-mediated synthesis of hexyl acetate from precursors.

Experimental Workflow

Caption: Workflow for wine volatile analysis by HS-SPME-GC-MS.

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